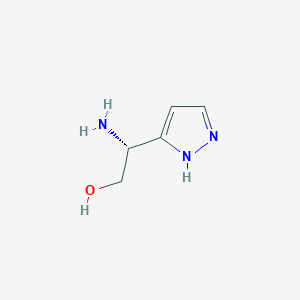
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane is a chiral compound with a bromomethyl group and a methyl group attached to a cyclobutane ring
Vorbereitungsmethoden
The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane typically involves the bromination of 1-methyl-2-cyclobutylmethanol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, resulting in the formation of the desired bromomethyl compound.
Analyse Chemischer Reaktionen
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as hydroxide, alkoxide, or amine to form corresponding alcohols, ethers, or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methylcyclobutane derivative.
Oxidation Reactions: Oxidation of the bromomethyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction and oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane can be compared with other brominated cyclobutane derivatives, such as:
1-bromo-2-methylcyclobutane: Lacks the additional methyl group on the cyclobutane ring.
1-(bromomethyl)cyclobutane: Lacks the methyl group on the cyclobutane ring.
1-(bromomethyl)-2-ethylcyclobutane: Has an ethyl group instead of a methyl group on the cyclobutane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both bromomethyl and methyl groups on the cyclobutane ring, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C6H11Br |
|---|---|
Molekulargewicht |
163.06 g/mol |
IUPAC-Name |
(1S,2R)-1-(bromomethyl)-2-methylcyclobutane |
InChI |
InChI=1S/C6H11Br/c1-5-2-3-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
MBCOMXKBMWRVQB-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H]1CBr |
Kanonische SMILES |
CC1CCC1CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)

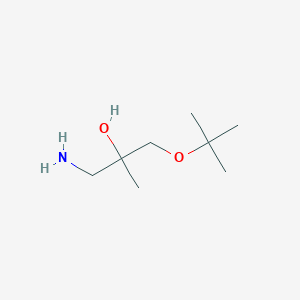
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)
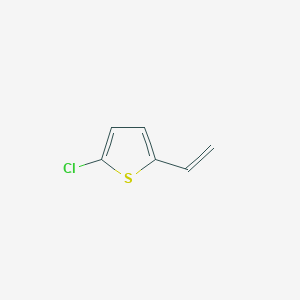

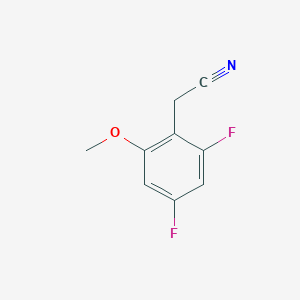
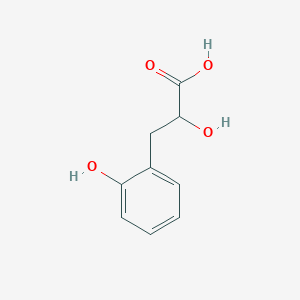

![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)

